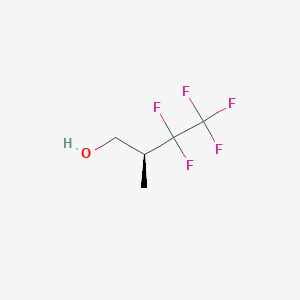

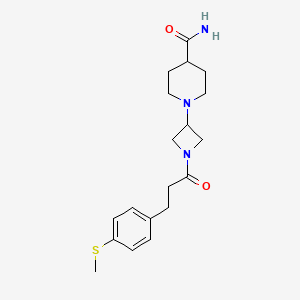

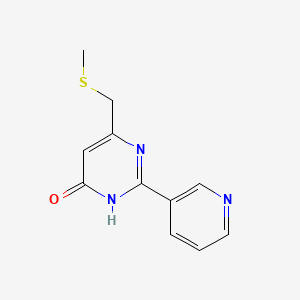

Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to the tert-butyl group in the compound of interest, have been identified as exceptionally versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This methodology enables the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the tert-butyl group's role as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).

Synthesis of Oxazolidinones and Related Compounds

The synthesis of oxazolidinones and related compounds, which are important chiral auxiliaries and intermediates in organic synthesis, often involves tert-butyl groups. These methodologies include reactions that highlight the tert-butyl group's utility in creating protective environments and facilitating subsequent chemical transformations, demonstrating its significance in complex organic synthesis processes (Brenner, Vecchia, Leutert, & Seebach, 2003).

Multicomponent Reactions

Palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been developed to efficiently synthesize polysubstituted aminopyrroles and their bicyclic analogues. The tert-butylamine plays a critical role in these reactions, reacting with in situ generated carbon dioxide to form the carbamic acid, which then serves as a nucleophile. This showcases the tert-butyl group's utility in facilitating complex reaction mechanisms and expanding the toolbox for synthesizing nitrogen-containing heterocycles (Qiu, Wang, & Zhu, 2017).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates have been explored for their versatility as building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions opens avenues for modifying the benzene ring and introducing new functionalities. This research underlines the tert-butyl group's significance in enabling the generation and stabilization of reactive intermediates for further chemical transformations (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Thiazolidine Carboxylates

The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the production of biotin, exemplifies the use of tert-butyl groups in the synthesis of biologically relevant compounds. This process involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, highlighting the tert-butyl group's role in protecting functionality and facilitating complex synthetic pathways (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

Mécanisme D'action

Target of Action

The primary targets of a compound are usually determined by its functional groups and overall structure. In the case of “Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate”, it contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The bromomethyl group could potentially undergo reactions with biological nucleophiles.

Biochemical Pathways

Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring are often involved in neurotransmission, particularly in pathways involving the neurotransmitter gamma-aminobutyric acid (gaba) .

Pharmacokinetics

The pharmacokinetics of “this compound” would depend on several factors, including its solubility, stability, and metabolism. The tert-butyl group is known to enhance lipophilicity, which could potentially improve cellular uptake .

Action Environment

The action of “this compound” could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of the ester group could be catalyzed by esterases present in the body .

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPRMKRMCDPNCY-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CBr)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)

![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)

![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)